molecular formula C12H21N B2457597 (Cyclohexylmethyl)(pent-4-yn-1-yl)amine CAS No. 1566408-01-2

(Cyclohexylmethyl)(pent-4-yn-1-yl)amine

Cat. No.: B2457597
CAS No.: 1566408-01-2
M. Wt: 179.307
InChI Key: INJDZSCWTCMMSV-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)(pent-4-yn-1-yl)amine is an organic compound with the molecular formula C12H21N. It is a liquid at room temperature and has a molecular weight of 179.31 g/mol . This compound is characterized by the presence of a cyclohexylmethyl group and a pent-4-yn-1-yl group attached to an amine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)(pent-4-yn-1-yl)amine typically involves the reaction of cyclohexylmethylamine with pent-4-yn-1-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)(pent-4-yn-1-yl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

(Cyclohexylmethyl)(pent-4-yn-1-yl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)(pent-4-yn-1-yl)amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylamine: Lacks the pent-4-yn-1-yl group, making it less versatile in synthetic applications.

    Pent-4-yn-1-ylamine: Lacks the cyclohexylmethyl group, which may affect its reactivity and biological activity.

    N-Methylcyclohexylamine: Similar structure but with a methyl group instead of the pent-4-yn-1-yl group.

Uniqueness

(Cyclohexylmethyl)(pent-4-yn-1-yl)amine is unique due to the presence of both cyclohexylmethyl and pent-4-yn-1-yl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(cyclohexylmethyl)pent-4-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h1,12-13H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJDZSCWTCMMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCNCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566408-01-2
Record name (cyclohexylmethyl)(pent-4-yn-1-yl)amine
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